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Abstract
Chrodrimanin B is a fungal-derived meroterpenoid that has garnered significant attention for

its potent and selective insecticidal properties. This technical guide provides a comprehensive

overview of the discovery of Chrodrimanin B, its natural sources, and the elucidation of its

biological mechanism of action. Detailed experimental protocols for its isolation,

characterization, and bioactivity assessment are presented, along with a summary of key

quantitative data. Furthermore, this document includes visualizations of the Chrodrimanin B
biosynthetic pathway and a representative experimental workflow to facilitate a deeper

understanding of this promising natural product.

Discovery and Natural Source
Chrodrimanin B was first identified as a secondary metabolite produced by various fungal

species. The biosynthetic gene cluster responsible for its production was discovered in

Penicillium verruculosum TPU1311.[1] Subsequent research has identified several species of

the genus Talaromyces as natural producers of Chrodrimanin B and its analogs. These

include Talaromyces sp. YO-2, Talaromyces funiculosus, Talaromyces verruculosum, and

Talaromyces amestolkiae. The production of Chrodrimanin B and its congeners,

Chrodrimanins A, C, D, E, F, G, and H, has been reported from these fungal strains.
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Physicochemical Properties and Spectroscopic
Data
The chemical structure of Chrodrimanin B was elucidated through extensive spectroscopic

analysis. The following table summarizes the key physicochemical and spectroscopic data for

Chrodrimanin B.

Property Value

Molecular Formula C₂₇H₃₂O₈

Molecular Weight 484.54 g/mol

¹H NMR (CDCl₃, 500 MHz) δ (ppm)

7.98 (1H, d, J=9.5 Hz), 6.25 (1H, d, J=9.5 Hz),

5.86 (1H, s), 5.49 (1H, d, J=4.0 Hz), 4.31 (1H, q,

J=6.5 Hz), 3.84 (1H, d, J=4.0 Hz), 3.32 (1H, m),

2.45 (1H, m), 2.10 (3H, s), 1.95-1.80 (2H, m),

1.75-1.60 (1H, m), 1.45 (3H, s), 1.29 (3H, d,

J=6.5 Hz), 1.18 (3H, s), 1.05 (3H, s), 0.92 (3H,

d, J=7.0 Hz)

¹³C NMR (CDCl₃, 125 MHz) δ (ppm)

199.8, 170.2, 163.8, 161.2, 144.5, 139.8, 115.8,

112.9, 101.5, 82.1, 78.5, 74.3, 70.9, 50.1, 45.3,

41.8, 39.2, 36.5, 31.9, 29.8, 27.9, 25.4, 21.0,

19.8, 18.3, 16.5, 14.2

High-Resolution Mass Spectrometry (HR-ESI-

MS)

m/z [M+H]⁺ calculated for C₂₇H₃₃O₈: 485.2170;

found: 485.2172

Biological Activity: A Potent and Selective
Insecticide
Chrodrimanin B exhibits potent insecticidal activity by acting as a selective blocker of insect γ-

aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[2] This

mode of action leads to the paralysis and death of susceptible insects.

Quantitative Bioactivity Data
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Electrophysiological studies have quantified the potent and selective action of Chrodrimanin
B.

Target Assay IC₅₀

Bombyx mori GABA Receptor

(RDL)
Two-electrode voltage-clamp 1.66 nM[2]

Human α1β2γ2 GABAR Two-electrode voltage-clamp 1.48 µM[2]

The significant difference in IC₅₀ values highlights the remarkable selectivity of Chrodrimanin
B for insect GABA receptors over their human counterparts, suggesting a favorable safety

profile for non-target organisms. The order of insecticidal potency among chrodrimanin analogs

has been reported as B > D > A.[2]

Experimental Protocols
Fungal Fermentation and Isolation of Chrodrimanin B
Organism:Talaromyces sp. YO-2

Fermentation:

The fungal strain is cultured on a solid medium, such as potato dextrose agar (PDA), for 7-

10 days at 28°C to obtain a mature mycelial culture.

A small piece of the agar culture is used to inoculate a seed culture medium (e.g., potato

dextrose broth, PDB). The seed culture is incubated for 3-4 days at 28°C with shaking at 150

rpm.

The seed culture is then used to inoculate a production culture medium. A suitable

production medium consists of okara (soybean pulp) supplemented with other nutrients.

The production culture is incubated for 14-21 days at 28°C under static conditions.

Extraction and Purification:
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The fermented solid medium is extracted three times with an organic solvent such as ethyl

acetate (EtOAc).

The combined organic extracts are concentrated under reduced pressure to yield a crude

extract.

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of

n-hexane and EtOAc to separate fractions based on polarity.

Fractions containing Chrodrimanin B are identified by thin-layer chromatography (TLC) and

combined.

Further purification is achieved by repeated column chromatography (e.g., Sephadex LH-20)

and preparative high-performance liquid chromatography (HPLC) to yield pure

Chrodrimanin B.

Heterologous Biosynthesis of Chrodrimanin B in
Aspergillus oryzae
The complete biosynthetic pathway of Chrodrimanin B has been elucidated through

heterologous expression of the responsible gene cluster from Penicillium verruculosum

TPU1311 in the fungal host Aspergillus oryzae.[1]

Methodology:

Gene Cluster Identification: The biosynthetic gene cluster for Chrodrimanin B is identified

from the genomic DNA of P. verruculosum TPU1311.

Gene Cloning and Vector Construction: The identified genes are amplified by PCR and

cloned into suitable expression vectors under the control of strong promoters functional in A.

oryzae (e.g., amyB promoter).

Transformation of A. oryzae: The expression vectors are introduced into A. oryzae

protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

Selection and Cultivation: Transformed colonies are selected based on auxotrophic markers.

Positive transformants are then cultivated in a suitable production medium.
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Analysis of Metabolites: The culture broth and mycelia are extracted and analyzed by HPLC

and LC-MS to confirm the production of Chrodrimanin B and other pathway intermediates.

Electrophysiological Analysis of Chrodrimanin B
Activity
Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes:

Receptor Expression: cRNA encoding the insect RDL receptor (e.g., from Bombyx mori) or

human α1β2γ2 GABAR subunits is injected into Xenopus laevis oocytes. The oocytes are

incubated for 2-4 days to allow for receptor expression.

Electrophysiological Recording:

Oocytes are placed in a recording chamber and perfused with a standard saline solution

(e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5).

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl to clamp the

membrane potential at a holding potential of -60 mV.

GABA is applied to the oocyte to elicit a current response.

Chrodrimanin B is co-applied with GABA to determine its inhibitory effect on the GABA-

induced current.

Dose-response curves are generated to calculate the IC₅₀ value.

Whole-Cell Patch-Clamp on Insect Neurons:

Neuron Preparation: Neurons are isolated from the desired insect species (e.g., silkworm

larvae) and cultured for a short period.

Electrophysiological Recording:

A glass micropipette with a tip resistance of 3-5 MΩ is filled with an internal solution (e.g.,

containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2) and forms a high-

resistance seal with the membrane of a single neuron.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b606662?utm_src=pdf-body
https://www.benchchem.com/product/b606662?utm_src=pdf-body
https://www.benchchem.com/product/b606662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The membrane patch is ruptured to achieve the whole-cell configuration.

The neuron is perfused with an external saline solution.

GABA and Chrodrimanin B are applied to the neuron via a perfusion system to record

changes in the membrane current.

Visualizations
Biosynthetic Pathway of Chrodrimanin B
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Caption: Simplified biosynthetic pathway of Chrodrimanin B.

Experimental Workflow for Bioactivity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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